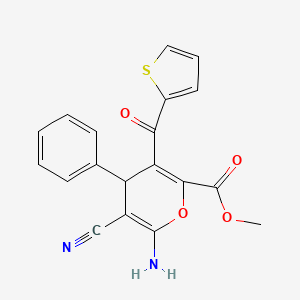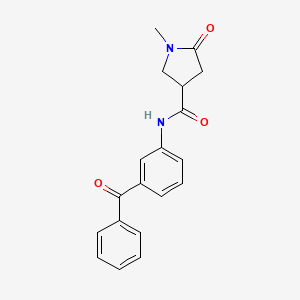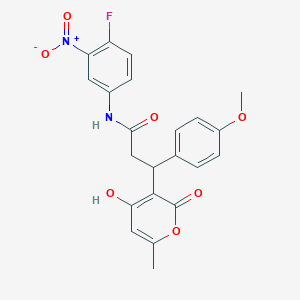
methyl 6-amino-5-cyano-4-phenyl-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as aldehydes, ketones, and cyanoacetates.
Introduction of Functional Groups: Amino, cyano, phenyl, and thienylcarbonyl groups can be introduced through various substitution reactions.
Esterification: The final step often involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting cyano to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its diverse functional groups.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-FURANYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE: Similar structure but with a furan ring instead of a thienyl ring.
METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-PYRIDYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE: Contains a pyridyl ring instead of a thienyl ring.
Uniqueness
The presence of the thienylcarbonyl group in METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE might confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C19H14N2O4S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
methyl 6-amino-5-cyano-4-phenyl-3-(thiophene-2-carbonyl)-4H-pyran-2-carboxylate |
InChI |
InChI=1S/C19H14N2O4S/c1-24-19(23)17-15(16(22)13-8-5-9-26-13)14(11-6-3-2-4-7-11)12(10-20)18(21)25-17/h2-9,14H,21H2,1H3 |
Clé InChI |
BOVXRMZBVPJVKO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943433.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943444.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943458.png)
![2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole](/img/structure/B14943460.png)
![4-bromo-N-({2-[(4-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14943463.png)


![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine](/img/structure/B14943493.png)
![N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B14943495.png)
![5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14943500.png)
![4-(2-{2-(4-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14943501.png)
![1-(4-Fluorophenyl)-3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943507.png)
![1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14943510.png)
